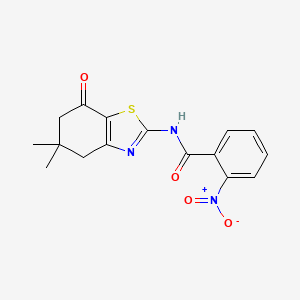

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-16(2)7-10-13(12(20)8-16)24-15(17-10)18-14(21)9-5-3-4-6-11(9)19(22)23/h3-6H,7-8H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOJGKABPDHCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5,5-dimethyl-1,3-benzothiazol-2-one with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been investigated for its potential as an anti-cancer agent. The benzothiazole ring is known for its ability to interact with various biological targets, including enzymes involved in cancer progression.

Case Study: Antitumor Activity

A study demonstrated that derivatives of benzothiazole exhibit cytotoxic effects on cancer cell lines. The specific compound was shown to inhibit cell proliferation in vitro and induce apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The structural attributes of the nitrobenzamide group enhance its interaction with bacterial enzymes.

Case Study: Antibacterial Efficacy

In a comparative study of several benzothiazole derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Inhibitory Effects on Enzymes

The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. This property has implications for drug design targeting metabolic disorders.

Case Study: Enzyme Inhibition

Research has highlighted the ability of this compound to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells. This inhibition suggests potential applications in developing antifolate drugs .

Photovoltaic Materials

Recent studies have explored the use of this compound in organic photovoltaic devices due to its ability to absorb light effectively.

Case Study: Organic Solar Cells

The incorporation of this compound into organic solar cells demonstrated enhanced efficiency due to improved charge transport properties and light absorption capabilities .

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis for materials with specific thermal and mechanical properties.

Case Study: Thermally Stable Polymers

Research indicates that polymers synthesized using this compound exhibit increased thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Derivatives with Varying Substituents

Table 1: Structural Comparison of Benzothiazole-Based Compounds

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing vs. In contrast, the methoxy group (-OCH₃) in is electron-donating, which may improve solubility but reduce metabolic stability .

Amide vs.

Steric and Hydrophobic Effects : The dioxopyrrolidinyl group in introduces steric bulk and additional hydrogen-bond acceptors, which could enhance selectivity for specific enzymatic pockets .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

| Compound | LogP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų)* |

|---|---|---|---|---|

| Target Compound | 2.1 | 2 | 7 | 106 |

| 1.8 | 2 | 8 | 121 | |

| 2.5 | 2 | 6 | 92 | |

| 2.3 | 3 | 9 | 132 |

*Predicted using PubChem and ChemSpider data.

Key Findings:

Polar Surface Area (PSA) : The target compound’s PSA (106 Ų) is intermediate, suggesting moderate permeability. Higher PSA in (121 Ų) and (132 Ų) may correlate with reduced blood-brain barrier penetration .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C24H26N6O4S5

- Molecular Weight : 622.81 g/mol

This complex structure includes a benzothiazole moiety known for its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Its structure suggests potential interactions with DNA, possibly leading to cytotoxic effects on cancer cells.

- Antimicrobial Activity : Compounds with similar benzothiazole structures have shown antimicrobial properties, indicating that this compound may possess similar characteristics.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance:

- In vitro Studies : Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative showed an IC50 value of 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Example A | HT-29 | 9 |

| Example B | MCF-7 | 17 |

These findings suggest that this compound may exhibit similar or enhanced activity due to structural modifications.

Antimicrobial Activity

Benzothiazole derivatives are frequently studied for their antimicrobial effects. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results in inhibiting bacterial growth.

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of a similar benzothiazole derivative in a xenograft model of human cancer. The results indicated a significant reduction in tumor size compared to control groups .

- Mechanistic Insights : Another research effort focused on understanding the mechanism by which benzothiazole compounds induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide to improve yield and purity?

- Methodology :

- Use multi-step organic reactions such as nucleophilic substitution and condensation, with careful control of temperature during reflux (e.g., 60–80°C) and precise monitoring of reaction times .

- Employ purification techniques like column chromatography or recrystallization from methanol/ethanol to isolate the compound. Monitor intermediate purity via TLC .

- Optimize solvent systems (e.g., DMF or dichloromethane) and catalysts (e.g., pyridine for acylation) to enhance reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm the benzothiazole core, nitro group position, and amide linkage. Compare chemical shifts with analogous compounds (e.g., δ ~165 ppm for carbonyl groups) .

- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Calibrate with a linear regression model (e.g., , ) for quantitative analysis .

- Melting Point Analysis : Determine consistency with literature values (e.g., 183–249°C for similar benzothiazole derivatives) .

Q. How can solubility and stability be assessed for in vitro studies?

- Methodology :

- Perform solubility tests in polar (DMSO, water) and non-polar solvents (hexane) at 25°C. Use UV-Vis spectroscopy to quantify solubility thresholds .

- Conduct accelerated stability studies under varied pH (1–10), temperature (4–40°C), and light exposure. Monitor degradation via HPLC and assign degradation products using HRMS .

Advanced Research Questions

Q. How to resolve contradictory data in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Use orthogonal assays: Compare enzymatic inhibition (e.g., IC) with cytotoxicity (MTT assay) across multiple cell lines. Normalize data using controls like staurosporine .

- Perform structure-activity relationship (SAR) studies by modifying the nitrobenzamide or benzothiazole moieties. Evaluate trends in activity vs. structural perturbations .

- Apply computational docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., PFOR enzyme) and predict off-target effects .

Q. What experimental strategies can validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity () with purified targets (e.g., receptors or enzymes) .

- Generate knock-out cell lines (CRISPR/Cas9) for suspected targets and assess rescue experiments to confirm specificity .

- Perform metabolomic profiling (LC-MS) to identify downstream pathway alterations (e.g., glycolysis inhibition) .

Q. How to address discrepancies in crystallographic data during structure determination?

- Methodology :

- Refine X-ray diffraction data using SHELXL for small-molecule structures. Resolve twinning or disorder with SHELXE pipelines .

- Validate hydrogen bonding networks (e.g., N–H⋯N interactions) and compare with DFT-calculated geometries (e.g., Gaussian 09) .

- Cross-validate with spectroscopic data (IR, Raman) to confirm functional group orientations .

Q. What approaches are recommended for studying metabolic degradation pathways?

- Methodology :

- Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Use isotopic labeling () to trace fragmentation patterns .

- Perform kinetic studies to calculate and identify rate-limiting steps (e.g., nitro group reduction) .

Q. How to design enantioselective synthesis routes for chiral analogs?

- Methodology :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to control stereochemistry at the tetrahydrobenzothiazole core .

- Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.